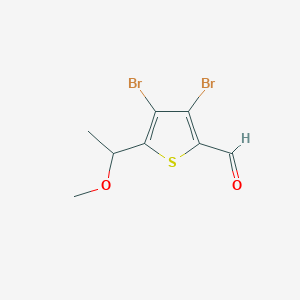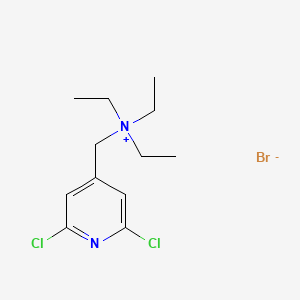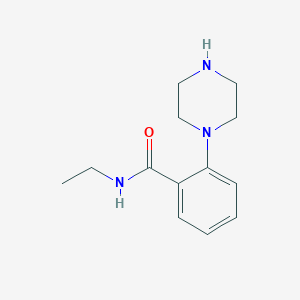![molecular formula C10H19NO2 B12064645 [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxirane ring and an aziridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Moiety: This can be achieved through the reaction of a suitable amine with an epoxide under basic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid.
Final Assembly: The final step involves the coupling of the aziridine and oxirane intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and aziridine-processing enzymes.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can be used in the production of advanced materials, such as polymers with unique mechanical properties.
Wirkmechanismus
The mechanism of action of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The aziridine moiety can also participate in similar reactions, potentially leading to the inhibition of enzyme activity or the modification of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)ethanol
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)propane
Uniqueness
The uniqueness of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
OFGHESPAYIRTOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1)CCC2(C(O2)CO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)

![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)


![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)
![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)





